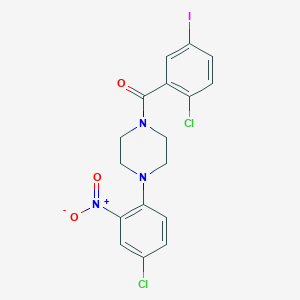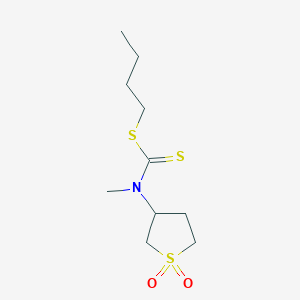
1-(2-chloro-5-iodobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Overview
Description
1-(2-chloro-5-iodobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as CINPA, is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications.
Mechanism of Action
1-(2-chloro-5-iodobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. This compound may also interfere with the function of certain proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity and to protect against oxidative stress. This compound may also have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chloro-5-iodobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine in lab experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several areas of future research that could be pursued with 1-(2-chloro-5-iodobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine. One area of interest is the development of new cancer therapies based on this compound. Another area of interest is the development of new anti-inflammatory drugs that are based on this compound's mechanism of action. Additionally, further research could be conducted to better understand this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
1-(2-chloro-5-iodobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been the subject of numerous scientific studies due to its potential medical applications. One area of research has focused on this compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound is effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Another area of research has focused on this compound's ability to inhibit the activity of certain enzymes that are involved in inflammatory processes. Studies have shown that this compound can reduce inflammation in animal models of arthritis and other inflammatory conditions.
properties
IUPAC Name |
(2-chloro-5-iodophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2IN3O3/c18-11-1-4-15(16(9-11)23(25)26)21-5-7-22(8-6-21)17(24)13-10-12(20)2-3-14(13)19/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXYAMBRUYJJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B3926646.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]nicotinamide](/img/structure/B3926647.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B3926649.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3926652.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)

![2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3926676.png)
![3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926683.png)

![10-benzoyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926685.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[4-(1-piperidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3926688.png)
![N-(3-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926703.png)
![N,N,2-trimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B3926711.png)
